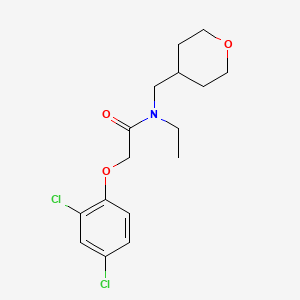
ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate is a complex organic compound that features a benzothiadiazole moiety, which is known for its strong electron-withdrawing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,1,3-benzothiadiazole with piperazine in the presence of a suitable coupling agent, followed by esterification with ethyl chloroformate. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature is usually maintained at room temperature to slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the photoluminescent properties of the benzothiadiazole moiety.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites in biological molecules, leading to various biochemical effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
2,1,3-Benzothiadiazole derivatives: Used in the development of photoluminescent compounds and electronic materials.
1,2,3-Benzothiadiazine 1,1-dioxides: Combine structural features of benzothiadiazole and phthalazinones, with applications in medicinal chemistry.
Uniqueness
Ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate is unique due to its combination of a benzothiadiazole moiety with a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
ethyl 4-(2,1,3-benzothiadiazol-5-ylcarbamoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-2-22-14(21)19-7-5-18(6-8-19)13(20)15-10-3-4-11-12(9-10)17-23-16-11/h3-4,9H,2,5-8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYHCVYHTPDPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5666993.png)


![(3R*,4S*)-1-{[(4-fluorobenzyl)(methyl)amino]acetyl}-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667027.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5667034.png)
![N-(2-chlorobenzyl)-3-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5667037.png)
![N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5667042.png)
![4-[4-(benzyloxy)piperidin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5667054.png)
![4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5667060.png)
![(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane](/img/structure/B5667071.png)
![ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE](/img/structure/B5667074.png)

![2-[2-(4-methoxyphenyl)ethyl]-6-methyl-3-pyridinol](/img/structure/B5667084.png)

